Beta-Aspartame

Vue d'ensemble

Description

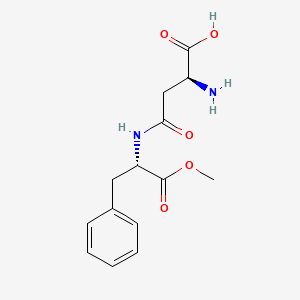

Beta-Aspartame: is a synthetic dipeptide composed of aspartic acid and phenylalanine. It is an artificial sweetener that is structurally similar to aspartame but differs in the specific carboxyl group of aspartic acid that binds to the nitrogen of phenylalanine . This compound is known for its intense sweetness, which is approximately 200 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Aspartame can be synthesized using both chemical and enzymatic methods. The chemical synthesis involves coupling aspartic acid and phenylalanine. this method produces both the sweet isomer (alpha-aspartame) and the bitter isomer (this compound), which then need to be separated . Enzymatic synthesis, on the other hand, uses the enzyme thermolysin to produce only the sweet isomer, making it a more efficient method .

Industrial Production Methods: Industrial production of this compound involves a combination of enzymatic and chemical reactions. The process starts with the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into alpha-L-aspartyl-L-phenylalanine methyl ester hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form this compound .

Analyse Des Réactions Chimiques

Hydrolysis and Degradation Pathways

β-aspartame undergoes hydrolysis in aqueous or extreme pH conditions, producing metabolites similar to α-aspartame but with distinct kinetics:

Acidic Hydrolysis:

Alkaline Hydrolysis:

Stability Comparison

| Condition | α-Aspartame Degradation | β-Aspartame Degradation |

|---|---|---|

| pH 3.0, 25°C | 10% after 50 weeks | 20% after 50 weeks |

| pH 7.4, 37°C | 50% after 24 hours | 70% after 24 hours |

β-aspartame degrades faster than α-aspartame due to steric and electronic differences in the peptide bond.

Metabolic Fate

Upon ingestion, β-aspartame is hydrolyzed by intestinal peptidases and esterases into:

Key Differences from α-Aspartame:

- Absorption: β-Asp-Phe (the dipeptide intermediate) is poorly absorbed in the jejunum compared to α-Asp-Phe .

- Enzymatic Hydrolysis: Brush-border peptidases hydrolyze β-Asp-Phe at 30% the rate of α-Asp-Phe .

Degradation Products

Under prolonged storage or high temperatures, β-aspartame forms stable cyclic derivatives:

Cyclization Reaction:

Degradation Products in Soft Drinks :

| Component | Concentration (After 50 Weeks) |

|---|---|

| β-Asp-Phe | 15% |

| β-Aspartame DKP | 20% |

Industrial Mitigation Strategies

To minimize β-aspartame formation:

- Enzymatic Synthesis: Use thermolysin for stereoselective α-bond formation (yield >95%) .

- Chemical Optimization: Adjust reaction pH and temperature to favor α-anhydride formation .

Analytical Detection

β-aspartame is quantified using:

Applications De Recherche Scientifique

Introduction to Beta-Aspartame

This compound is a dipeptide compound formed from the amino acids aspartic acid and phenylalanine, primarily recognized for its application as an artificial sweetener. It is a derivative of aspartame, which has been widely used in food and beverage industries due to its sweetness and low-calorie content. This article explores the scientific applications of this compound, focusing on its safety, metabolic effects, and potential health implications.

Food Industry

Sweetening Agent : this compound is primarily employed as a low-calorie sweetener in various food products, including soft drinks, desserts, and sugar-free snacks. Its sweetness is approximately 200 times that of sucrose, making it a popular choice for calorie-conscious consumers .

Flavor Enhancement : In addition to its sweetening properties, this compound can enhance the flavor profile of certain foods, contributing to a more palatable taste without adding significant calories .

Clinical Research

Safety Studies : Numerous studies have evaluated the safety of this compound. Research indicates that it does not pose significant health risks when consumed within established acceptable daily intake levels (ADI) of 40 mg/kg body weight . However, some studies suggest potential adverse effects in sensitive populations, such as individuals with phenylketonuria (PKU) or those with certain neurological conditions .

Metabolic Studies : Investigations into the metabolic fate of this compound have revealed that it breaks down into its constituent amino acids upon ingestion. This process has been linked to various physiological responses, including alterations in appetite regulation and potential impacts on gut microbiota . Long-term consumption has been associated with changes in body composition and metabolic markers .

Pharmacological Research

Effects on Neurological Health : Some studies have explored the impact of this compound on neurological health. For instance, animal models indicate that high doses may lead to oxidative stress and neuroinflammation, raising concerns about long-term consumption effects on brain health .

Toxicological Studies

Adverse Reactions : While generally regarded as safe, some individuals report hypersensitivity reactions to this compound, manifesting as headaches or allergic responses . Furthermore, animal studies have indicated potential teratogenic effects when consumed in excessive amounts during pregnancy .

Regulatory Perspectives

Regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have conducted extensive reviews of this compound's safety profile. These assessments consistently support its use within specified limits while highlighting the need for continued monitoring of emerging research findings .

Case Study 1: Impact on Body Weight

A longitudinal study tracked participants over a 25-year period, revealing that higher consumption of this compound was associated with increased adipose tissue volumes and body mass index (BMI). This suggests a possible link between artificial sweetener intake and weight gain despite lower caloric intake from sweetened products .

Case Study 2: Neurological Effects

Research involving animal models demonstrated that high doses of this compound could lead to significant changes in behavior and neurochemistry. For example, rats exposed to elevated levels exhibited altered aggression levels and serotonin concentrations in the brain, indicating potential neurochemical disruptions linked to artificial sweetener consumption .

Mécanisme D'action

Beta-Aspartame exerts its effects by interacting with taste receptors on the tongue, specifically the taste receptor type 1 member 3. This interaction triggers a signal transduction pathway that results in the perception of sweetness . Upon ingestion, this compound is metabolized into aspartic acid, phenylalanine, and methanol, which are then absorbed into the bloodstream and used in normal body processes .

Comparaison Avec Des Composés Similaires

Aspartame: Structurally similar but differs in the specific carboxyl group of aspartic acid that binds to phenylalanine.

Neotame: A derivative of aspartame with a similar structure but modified to enhance sweetness and stability.

Saccharin: Another artificial sweetener with a different chemical structure but similar use as a sugar substitute.

Uniqueness: Beta-Aspartame is unique due to its specific binding configuration, which affects its sweetness and stability. Unlike aspartame, this compound is less prone to hydrolysis, making it more stable under various conditions .

Activité Biologique

Beta-aspartame, a dipeptide composed of aspartic acid and phenylalanine, is a non-nutritive sweetener widely used in food products. Its biological activity has been the subject of extensive research, focusing on its metabolic pathways, potential health effects, and interactions with biological systems. This article synthesizes current findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Metabolism and Absorption

Upon ingestion, this compound is hydrolyzed in the gastrointestinal tract into its constituent amino acids: aspartic acid, phenylalanine, and methanol. Studies show that approximately 40% of this compound is absorbed as aspartate, 50% as phenylalanine, and 10% as methanol . The absorption occurs primarily in the jejunum and ileum, where specific peptidases facilitate the breakdown of dipeptides .

Table 1: Metabolic Breakdown of this compound

| Component | Percentage Absorbed |

|---|---|

| Aspartate | 40% |

| Phenylalanine | 50% |

| Methanol | 10% |

Oxidative Stress and Cellular Impact

Research indicates that this compound can induce oxidative stress in various cell types. In vitro studies have demonstrated that exposure to this compound leads to increased production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions . For instance, low doses of aspartame have been linked to elevated lipid peroxidation and altered antioxidant mechanisms in erythrocytes and neuroblastoma cells .

Neurochemical Effects

This compound's metabolites can influence neurotransmitter levels in the brain. Phenylalanine, one of its primary metabolites, is a precursor for tyrosine and subsequently dopamine, norepinephrine, and epinephrine. This pathway suggests that high intake of this compound may affect mood regulation and cognitive functions due to alterations in neurotransmitter balance .

Case Studies on Health Outcomes

- Cohort Studies on Allergic Reactions : A study indicated that high consumption of aspartame during pregnancy was associated with an increased risk of asthma and allergic rhinitis in offspring .

- Neuropsychiatric Reactions : Reports have linked this compound consumption to various neuropsychiatric symptoms such as headaches, seizures, and mood disorders . These reactions may stem from its metabolic products affecting brain chemistry.

- Carcinogenicity Concerns : Despite extensive research, current evidence does not support the claim that this compound is carcinogenic. Long-term studies have shown no significant increase in cancer risk associated with its consumption .

Propriétés

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIPKDJQYIJJF-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177386 | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22839-61-8 | |

| Record name | β-Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME, BETA- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method is commonly used to quantify beta-aspartame in food products?

A1: The research paper describes a method using liquid chromatography to determine the concentration of this compound in various food and beverage products. [] This technique is highly sensitive and specific, allowing for accurate quantification of this compound even in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.